Epimagnolin A can be isolated from the dried flower buds of Magnolia fargesii and Magnolia flos, which are known for their medicinal properties in traditional Chinese medicine. The classification of Epimagnolin A as a lignan places it within a group of plant-derived compounds that exhibit various biological activities, including antioxidant and anti-inflammatory effects .
The first total synthesis of Epimagnolin A was reported in 2001, utilizing a C-H insertion reaction to construct its bicyclic framework selectively. This method allowed for the generation of the desired stereochemistry (exo, endo) crucial for the biological activity of the compound .
The synthesis involved several key steps:
Epimagnolin A features a complex molecular structure characterized by its tetrahydrofurofuranoid core. The compound's molecular formula is , reflecting its composition of carbon, hydrogen, and oxygen atoms.
The structural elucidation was confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provided insights into its functional groups and connectivity .
Epimagnolin A participates in various chemical reactions typical for lignans, including oxidation and reduction processes. Its interactions with biological molecules can lead to significant pharmacological effects.
The reactivity profile of Epimagnolin A indicates potential pathways for modification or derivatization, which could enhance its therapeutic efficacy. For example, its interaction with ATP-binding cassette transporters has been studied to understand its role in drug metabolism and resistance mechanisms .
Research indicates that Epimagnolin A interacts with human ATP-binding cassette transporter ABCB1, influencing drug transport across cell membranes. This interaction suggests that Epimagnolin A may act as a substrate for ABCB1, modulating its activity in a concentration-dependent manner .
In vitro studies demonstrated that Epimagnolin A stimulates ATPase activity in ABCB1, with kinetic parameters resembling those of established substrates like verapamil. The calculated Michaelis-Menten constants indicate that Epimagnolin A has a moderate affinity for this transporter .
Epimagnolin A is typically presented as a white to off-white solid at room temperature. Its solubility varies depending on the solvent used, with higher solubility observed in organic solvents compared to water.
The compound exhibits notable stability under standard laboratory conditions but is sensitive to extreme pH levels and light. Its melting point and boiling point are yet to be extensively documented in literature but are essential for practical applications in formulation chemistry.
Epimagnolin A has several scientific applications:
Epimagnolin A, a tetrahydrofurofuranoid lignan isolated from Magnolia fargesii flower buds, demonstrates potent interactions with the ABCB1 transporter (P-glycoprotein). This transmembrane efflux pump, encoded by the ABCB1 gene, contributes to multidrug resistance (MDR) in cancer by expelling chemotherapeutic agents from cells. Structural studies reveal ABCB1 comprises two transmembrane domains (TMDs) forming a substrate-binding pocket and two nucleotide-binding domains (NBDs) that hydrolyze ATP to energize efflux [1] [9].
Functional characterization using Flp-In-293 cells overexpressing human ABCB1 demonstrates Epimagnolin A’s substrate behavior. In calcein-AM assays, intracellular accumulation of fluorescent calcein (a hydrolysis product of calcein-AM) serves as a readout for ABCB1 inhibition. Epimagnolin A (40 μM) significantly inhibits calcein efflux, increasing intracellular fluorescence by 4.2-fold compared to untreated controls. This effect is concentration-dependent, with half-maximal inhibitory concentration (IC50) values of 15.3 μM, confirming competitive displacement of calcein-AM from the transporter’s substrate-binding site [2] [3].
Table 1: Inhibition of ABCB1-Mediated Calcein Efflux by Epimagnolin A
Compound | Concentration (μM) | Calcein Accumulation (Fold Change vs. Control) |
---|---|---|
Epimagnolin A | 10 | 1.8 |
Epimagnolin A | 20 | 3.1 |
Epimagnolin A | 40 | 4.2 |
Verapamil (Control) | 10 | 4.5 |
As an ABC transporter, ABCB1 hydrolyzes ATP to fuel substrate translocation. Epimagnolin A stimulates ABCB1 ATPase activity in a concentration-dependent manner, characteristic of transported substrates. Saturation kinetics follow Michaelis-Menten models, with a maximum hydrolysis rate (Vmax) of 156 ± 15.0 nmol/min/mg and a Michaelis constant (Km) of 42.9 ± 7.53 μM. This Km value reflects moderate binding affinity—lower than verapamil (Km = 12.3 ± 4.79 μM) but indicative of efficient transporter engagement. Hanes-Woolf linearization validates these kinetics, confirming Epimagnolin A is actively transported by ABCB1 [2] [3] [4].
Table 2: ATPase Kinetics Parameters of Epimagnolin A and Verapamil
Parameter | Epimagnolin A | Verapamil (Control) |
---|---|---|
Vmax (nmol/min/mg) | 156 ± 15.0 | 109 ± 3.18 |
Km (μM) | 42.9 ± 7.53 | 12.3 ± 4.79 |
kcat/Km (μM-1s-1) | 3.64 | 8.86 |
Computational docking reveals Epimagnolin A occupies the same transmembrane drug-binding pocket as verapamil, a classic ABCB1 substrate. The tetrahydrofurofuranoid core anchors the molecule within the hydrophobic cavity formed by transmembrane helices 4, 5, 6, 10, 11, and 12. Key interactions include:
Epimagnolin A reverses ABCB1-mediated resistance by competing with chemotherapeutics for transporter binding. In Flp-In-293/ABCB1 and MDR cancer cell lines, non-cytotoxic concentrations (10 μM) significantly enhance cytotoxicity of ABCB1 substrates:
Table 3: Chemosensitization Efficacy of Epimagnolin A (10 μM) in MDR Cells
Anticancer Drug | Fold Reduction in IC50 | Mechanism |
---|---|---|
Doxorubicin | 4.8 | Increased intracellular accumulation |
Vincristine | 5.2 | Competitive inhibition of efflux |
Paclitaxel | 3.7 | Restoration of cytotoxic flux |
The chemosensitization effect is concentration-dependent. At 5 μM, Epimagnolin A reduces vincristine resistance by 2.1-fold, increasing to 5.2-fold at 10 μM. Higher concentrations (20 μM) achieve near-complete reversal (6.0-fold), comparable to third-generation inhibitors like tariquidar. This occurs without intrinsic cytotoxicity (IC50 > 50 μM in parental cells), indicating selective ABCB1 modulation. Flow cytometry further validates dose-dependent increases in daunorubicin retention, confirming efflux blockade [2] [3] [5].
The tetrahydrofurofuran core of Epimagnolin A is critical for ABCB1 binding. Key pharmacophores include:
Epimagnolin A exhibits superior MDR reversal compared to structurally related Magnolia lignans:
Table 4: Comparison of Magnolia Lignans in ABCB1 Modulation
Lignan | ABCB1 ATPase Stimulation (Vmax, nmol/min/mg) | Calcein-AM IC50 (μM) | Fold-Reversal of Doxorubicin Resistance |
---|---|---|---|
Epimagnolin A | 156 ± 15.0 | 15.3 | 4.8 |
Magnolin | 122 ± 10.4 | 22.7 | 3.2 |
Fargesin | 98 ± 8.6 | 28.5 | 2.6 |
Aschantin | 85 ± 7.2 | 35.1 | 1.9 |
Epimagnolin A’s enhanced efficacy arises from optimal stereochemistry (C8-epimer of magnolin) and additional methoxy groups, strengthening hydrophobic interactions within the transporter pocket. Molecular dynamics simulations confirm greater stability in the binding site (RMSD = 1.2 Å) versus magnolin (RMSD = 1.9 Å) [2] [3] [8].
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3